2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(cyclohexylmethyl)acetamide
Description
2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-(cyclohexylmethyl)acetamide is a thiazole-based acetamide derivative characterized by a sulfonamido-substituted chlorophenyl group at the thiazol-4-yl position and a cyclohexylmethyl moiety on the acetamide nitrogen. This compound shares structural similarities with GluN2A NMDA receptor antagonists, such as TCN 213 (N-(cyclohexylmethyl)-2-([4-thiadiazol-2-yl]thio)acetamide), which exhibits non-competitive, glycine-dependent antagonism of GluN1/GluN2A receptors . The 4-chlorophenylsulfonamido group likely enhances hydrogen-bonding interactions, while the cyclohexylmethyl substituent contributes to lipophilicity, influencing membrane permeability and target engagement.
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(cyclohexylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3S2/c19-14-6-8-16(9-7-14)27(24,25)22-18-21-15(12-26-18)10-17(23)20-11-13-4-2-1-3-5-13/h6-9,12-13H,1-5,10-11H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLYBHAEXCQREV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
The compound 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(cyclohexylmethyl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realm of antimicrobial and enzyme inhibition research. This article delves into the synthesis, physicochemical properties, and biological activities of this compound, supported by various studies and findings.
Chemical Structure and Properties
- IUPAC Name: 2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(cyclohexylmethyl)acetamide
- Molecular Formula: C18H22ClN3O3S2
- Molecular Weight: 427.96 g/mol
- Purity: Typically around 95%.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to our compound of interest. For instance, a study on related benzothiazole derivatives demonstrated significant antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.025 to 2.609 mM .
| Compound | MIC (mM) | Target Bacteria |
|---|---|---|
| Compound A | 0.025 | S. aureus |
| Compound B | 0.5 | E. coli |
| Compound C | 1.5 | Pseudomonas aeruginosa |
The specific activity of This compound has not been widely reported in literature; however, its structural similarities to known active compounds suggest potential efficacy.
Enzyme Inhibition
The compound's thiazole moiety is known to interact with various enzymes. Research has focused on its ability to inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , which is implicated in metabolic disorders such as obesity and diabetes. A study reported that derivatives with similar structures exhibited strong inhibitory activities with IC50 values in the nanomolar range .
| Compound | IC50 (nM) | Enzyme Target |
|---|---|---|
| Compound D | 50 | 11β-HSD1 |
| Compound E | 20 | 11β-HSD1 |
This suggests that This compound may also possess similar inhibitory capabilities.
Case Studies
A significant case study involved the synthesis of thiazole derivatives and their evaluation for antimicrobial activity. The study synthesized several compounds based on thiazole frameworks and tested them against common bacterial strains, revealing promising results for future drug development .
In another study focusing on sulfonamide derivatives, researchers evaluated their efficacy against resistant bacterial strains, emphasizing the need for novel compounds in combating antimicrobial resistance . The findings underscored the importance of structural modifications to enhance biological activity.
Comparison with Similar Compounds
Core Thiazole and Acetamide Modifications
The table below compares structural features and biological activities of the target compound with key analogues:
Substituent Impact on Activity
- Sulfonamido Groups: The 4-chlorophenylsulfonamido group in the target compound may improve receptor binding via hydrogen-bonding interactions compared to simpler chlorophenyl or morpholino groups .
- Cyclohexylmethyl vs.
- Thiazole vs. Thiadiazole Cores : Thiadiazole-containing TCN 213 shows distinct NMDA receptor modulation compared to thiazole-based analogues, suggesting core heterocycle geometry critically affects target engagement .
Pharmacological and Physicochemical Properties
- Solubility: Sulfonamido groups (e.g., in the target compound and Compound 8) generally improve aqueous solubility compared to non-polar substituents like cyclohexylmethyl, but this is offset by the latter’s contribution to membrane permeability .
- Metabolic Stability: The cyclohexylmethyl group may reduce CYP450-mediated metabolism compared to morpholino or arylpiperazine derivatives, which are prone to oxidative degradation .
Key Research Findings
- NMDA Receptor Antagonism: TCN 213’s glycine-dependent antagonism suggests the target compound’s sulfonamido-thiazole core could similarly modulate allosteric binding sites in ionotropic glutamate receptors .
- Antimicrobial Activity : Analogues with sulfamoylphenyl groups (e.g., Compound 8) exhibit broad-spectrum antimicrobial effects, but the target compound’s cyclohexylmethyl group may redirect activity toward neurological targets .
- Synthetic Accessibility : The target compound’s synthesis likely involves sulfonamido coupling to thiazole precursors, as seen in analogous routes for Compound 12b and TCN 213 .
Q & A
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiazole Formation | NaH, THF, 0°C, 12h | 65–70 | 95 |
| Sulfonamide Coupling | EDC, HOBt, DCM, RT, 24h | 80–85 | 98 |
| Cyclohexylmethyl Addition | Cyclohexylmethylamine, DIPEA | 75 | 97 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
